
(4-Ethenylphenyl)methanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenyl)methanol;propanoic acid is an organic compound with the molecular formula C12H16O3 It is a combination of two functional groups: a phenylmethanol group with an ethenyl substituent and a propanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methanol;propanoic acid typically involves the reaction of 4-ethenylbenzyl alcohol with propanoic acid. The reaction can be catalyzed by strong acids such as sulfuric acid to facilitate esterification. The general reaction scheme is as follows:
[ \text{4-Ethenylbenzyl alcohol} + \text{Propanoic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts like sulfuric acid or other solid acid catalysts may be employed to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenyl)methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 4-Ethenylphenylmethanol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Ethenylphenyl)methanol;propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethenylphenyl)methanol;propanoic acid involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the propanoic acid group can participate in esterification and amidation reactions. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in nucleophilic and electrophilic reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylbenzoic acid: Similar structure but lacks the methanol group.
Phenylpropanoic acid: Similar structure but lacks the ethenyl group.
Uniqueness
(4-Ethenylphenyl)methanol;propanoic acid is unique due to the presence of both an ethenyl group and a propanoic acid group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications.
Propiedades
Número CAS |
143717-66-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)methanol;propanoic acid |
InChI |
InChI=1S/C9H10O.C3H6O2/c1-2-8-3-5-9(7-10)6-4-8;1-2-3(4)5/h2-6,10H,1,7H2;2H2,1H3,(H,4,5) |
Clave InChI |
WYEVIHXJZAXROJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.C=CC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



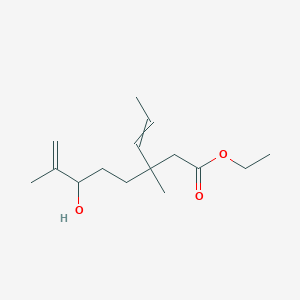
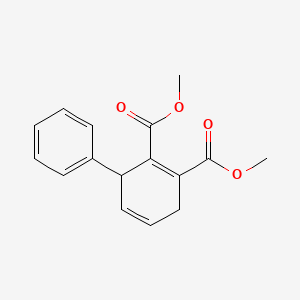

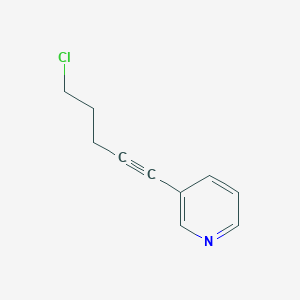
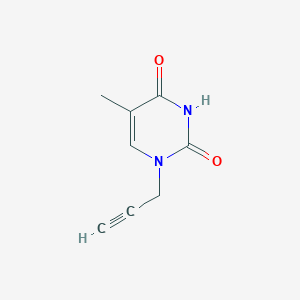
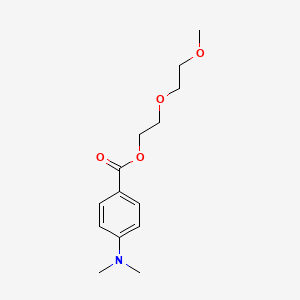
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

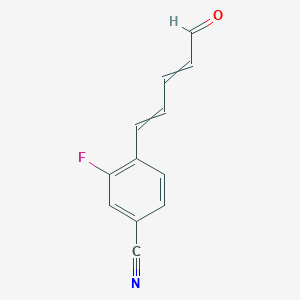
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
